molecular formula C6H8N2O2 B11740933 Pyridazine-4,5-diyldimethanol

Pyridazine-4,5-diyldimethanol

Cat. No.: B11740933
M. Wt: 140.14 g/mol
InChI Key: OIAJNPURXFXAEP-UHFFFAOYSA-N
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Description

Pyridazine-4,5-diyldimethanol is a heterocyclic compound that features a pyridazine ring substituted with two hydroxymethyl groups at the 4 and 5 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4,5-diyldimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by reduction to introduce the hydroxymethyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process is often followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-4,5-diyldimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-4,5-diyldimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridazine-4,5-diyldimethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Pyridazine (1,2-diazine): A parent compound with similar biological activities.

    Pyrimidine (1,3-diazine): Known for its role in DNA and RNA structures.

    Pyrazine (1,4-diazine): Used in flavor and fragrance industries

Uniqueness: Pyridazine-4,5-diyldimethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

[5-(hydroxymethyl)pyridazin-4-yl]methanol

InChI

InChI=1S/C6H8N2O2/c9-3-5-1-7-8-2-6(5)4-10/h1-2,9-10H,3-4H2

InChI Key

OIAJNPURXFXAEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=N1)CO)CO

Origin of Product

United States

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